2-(Piperidin-3-YL)pyrazine
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Overview
Description
2-(Piperidin-3-YL)pyrazine is a heterocyclic compound that features both a piperidine and a pyrazine ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrazine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-YL)pyrazine typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-3-YL)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the pyrazine ring can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazine N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(Piperidin-3-YL)pyrazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-YL)pyrazine involves its interaction with specific molecular targets. The nitrogen atoms in the pyrazine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.
Pyrazine: A six-membered ring with two nitrogen atoms, known for its aromatic properties and use in flavorings and fragrances.
Piperazine: A six-membered ring with two nitrogen atoms at positions 1 and 4, widely used in medicinal chemistry.
Uniqueness: 2-(Piperidin-3-YL)pyrazine is unique due to the combination of the piperidine and pyrazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-piperidin-3-ylpyrazine |
InChI |
InChI=1S/C9H13N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h4-5,7-8,10H,1-3,6H2 |
InChI Key |
VHWCZTHVHRQAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=CN=C2 |
Origin of Product |
United States |
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